(4-Fluorobenzyl)2-propyn-1-ylamine
Overview
Description
(4-Fluorobenzyl)2-propyn-1-ylamine is a useful research compound. Its molecular formula is C10H10FN and its molecular weight is 163.19 g/mol. The purity is usually 95%.
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Biological Activity
(4-Fluorobenzyl)2-propyn-1-ylamine is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈FN
- CAS Number : 892596-78-0
The presence of a fluorine atom in the benzyl group enhances its lipophilicity, which is crucial for its biological activity.
This compound interacts with various biological targets, primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. Inhibitors of tyrosinase are valuable for treating hyperpigmentation disorders .
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognitive functions.
- Anticonvulsant Activity : Preliminary studies suggest that this compound exhibits anticonvulsant properties, potentially offering therapeutic benefits for seizure disorders .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The incorporation of fluorine in the benzyl moiety is known to enhance antibacterial activity .
Anticancer Potential
Studies have shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its ability to inhibit specific signaling pathways associated with tumor growth has been a focus of investigation.
Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of (4-Fluorobenzyl) derivatives on tyrosinase from Agaricus bisporus. The compound exhibited competitive inhibition with an IC50 value indicating potent activity against the enzyme, suggesting its potential use in cosmetic formulations targeting skin pigmentation disorders .
Compound | IC50 (μM) | Cytotoxicity |
---|---|---|
(4-Fluorobenzyl) derivative | 0.18 | None observed |
Study 2: Anticonvulsant Effects
In an animal model, this compound demonstrated significant anticonvulsant effects when administered prior to seizure induction via pentylenetetrazole. The latency to seizure onset was notably increased compared to control groups .
Dose (mg/kg) | Latency (seconds) | Mortality Protection (%) |
---|---|---|
50 | 120 | 80 |
100 | 150 | 90 |
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]prop-2-yn-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h1,3-6,12H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPBOTMQBZSPNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406054 | |
Record name | N-[(4-fluorophenyl)methyl]prop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892596-78-0 | |
Record name | N-[(4-fluorophenyl)methyl]prop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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